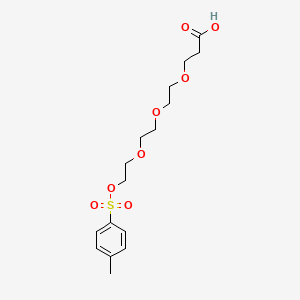

Tos-PEG4-acid

Übersicht

Beschreibung

Tos-PEG4-acid is a polyethylene glycol-based linker that contains a tosyl group and a terminal carboxylic acid. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Tos-PEG4-acid may involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tos-PEG4-acid undergoes various chemical reactions, including nucleophilic substitution, where the tosyl group acts as a leaving group. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Common Reagents and Conditions:

Nucleophilic Substitution: Tosyl group can be replaced by thiol or amino groups under mild conditions.

Major Products: The major products formed from these reactions include amide-linked compounds, which are crucial intermediates in the synthesis of various bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Tos-PEG4-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.

Industry: Used in the production of specialized reagents and intermediates for various chemical processes

Wirkmechanismus

Tos-PEG4-acid functions as a linker in PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tosyl group facilitates nucleophilic substitution reactions, while the terminal carboxylic acid forms stable amide bonds with primary amines .

Vergleich Mit ähnlichen Verbindungen

Tos-PEG3-acid: Similar structure but with a shorter polyethylene glycol spacer.

Tos-PEG6-acid: Longer polyethylene glycol spacer, offering different solubility and reactivity properties.

NHS-PEG4-acid: Contains an N-hydroxysuccinimide ester instead of a tosyl group, used for different coupling reactions.

Uniqueness: Tos-PEG4-acid is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity for various applications. The combination of a tosyl group and a terminal carboxylic acid makes it versatile for multiple chemical reactions and applications .

Biologische Aktivität

Tos-PEG4-acid is a specialized compound that has garnered attention in the field of chemical biology, particularly for its role in the development of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its polyethylene glycol (PEG) backbone, which is functionalized with a tosyl group and a terminal carboxylic acid. This unique structure enhances its solubility and reactivity, making it a valuable tool in biochemical research and drug development.

Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 376.4 g/mol

- CAS Number : 1453117-42-4

- Purity : Typically >98%

- Storage Conditions : -20°C for long-term storage; stable for up to 3 years in powder form.

The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can form stable amide bonds with primary amines, facilitating various coupling reactions.

This compound functions primarily as a linker in PROTACs, which are engineered molecules designed to induce the selective degradation of target proteins via the ubiquitin-proteasome system. This mechanism allows for precise modulation of protein levels within cells, providing potential therapeutic benefits in various diseases, including cancer.

Table 1: Comparison of Similar Compounds

| Compound | Description | Unique Properties |

|---|---|---|

| Tos-PEG3-acid | Shorter PEG spacer | Different solubility and reactivity properties |

| Tos-PEG6-acid | Longer PEG spacer | Enhanced solubility but altered reactivity |

| N-Hydroxysuccinimide-PEG4-acid | Contains an N-hydroxysuccinimide ester | Used for different coupling reactions |

Biological Applications

- Protein Interaction Studies : this compound is utilized to study protein interactions by forming stable complexes through amide bonds. The efficiency of these interactions can be optimized by adjusting coupling agents and reaction conditions.

- Drug Development : Its application in PROTACs opens new avenues for drug development, particularly in targeting previously "undruggable" proteins.

- Therapeutic Potential : By facilitating selective protein degradation, this compound may contribute to therapies aimed at diseases where protein dysregulation is a factor.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in enhancing the efficacy of PROTACs:

- Study on Selective Protein Degradation : A study showed that PROTACs utilizing this compound significantly increased the degradation rates of target proteins compared to traditional methods. This was attributed to the optimal balance between solubility and reactivity provided by the PEG spacer.

- Optimization of Reaction Conditions : Research indicated that varying the choice of coupling agents (e.g., EDC or DCC) during the formation of amide bonds with this compound can lead to improved yields and stability of the resultant PROTACs.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXYSSILQKCWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.